

Discovery and Initial Characterization of Dipeptidyl Peptidase-4 (DPP4): A Technical Guide

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This technical guide provides an in-depth overview of the discovery, initial characterization, signaling pathways, and experimental protocols related to Dipeptidyl Peptidase-4 (DPP4), a significant molecule in cellular signaling and a key target in drug development.

Discovery and Initial Characterization

Dipeptidyl Peptidase-4 (DPP4), also known as CD26, was first discovered in 1966 as a novel aminopeptidase with distinct substrate specificity.[1] It is a serine exopeptidase that is widely expressed and exists as both a transmembrane glycoprotein and a soluble circulating protein.
[1] The primary function of DPP4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2][3] This enzymatic activity is crucial in regulating the bioactivity of numerous peptides, including growth factors, chemokines, and neuropeptides.[3] A key role of DPP4 in glucose metabolism is its regulation of glucagon-like peptide-1 (GLP-1), which has led to the development of DPP4 inhibitors for the treatment of type 2 diabetes.[1][3] Beyond its enzymatic function, DPP4 is also involved in immune regulation, acting as a co-stimulatory molecule in T-cell activation, a function that appears to be independent of its catalytic activity.[4]

Quantitative Data

The following table summarizes key quantitative and substrate data related to DPP4.



Parameter	Description	Value/Observation
Enzymatic Activity	Cleaves peptides after a penultimate proline or alanine residue.	N/A
GLP-1 Cleavage	DPP4 cleaves active GLP-1 (GLP-1 [7–37] and GLP-1[7–36]NH2) to generate inactive forms (GLP-1 [9–37] and GLP- 1[9–36]NH2).[1]	The resulting peptides have a 100-fold lower affinity for the GLP-1 receptor.[1]
NPY and PYY Cleavage	Cleaves Neuropeptide Y (NPY [1–36]) and Peptide YY (PYY [1–36]).	Generates NPY [3–36] and PYY [3–36], which preferentially signal through Y2 and Y5 receptors.[1]
Substance P Cleavage	Cleaves Substance P (SP [1–11]).	Generates SP [5–11], which can signal through NK1, NK2, and NK3 receptors.[1]

Experimental Protocols

A common method for measuring DPP4 activity utilizes a fluorometric assay.[3][5]

- Principle: The assay uses a non-fluorescent substrate, H-Gly-Pro-AMC, which is cleaved by DPP4 to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC). The fluorescence intensity is directly proportional to the DPP4 activity.[3]
- Reagents:
 - DPP4 Assay Buffer
 - DPP4 Substrate (H-Gly-Pro-AMC)
 - DPP4 Positive Control
 - AMC Standard (for standard curve)



DPP4 Inhibitor (e.g., Sitagliptin) (for specificity control)[3][5]

Procedure:

- Prepare an AMC standard curve by making serial dilutions of the AMC standard.
- Prepare samples (e.g., serum, tissue homogenates) in DPP4 Assay Buffer. For specificity,
 a duplicate sample can be prepared with a DPP4 inhibitor.
- Add the DPP4 substrate to all wells.
- Incubate the plate at 37°C.
- Measure fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3][5]
- Calculate DPP4 activity based on the standard curve. One unit of DPP4 activity is defined
 as the amount of enzyme that hydrolyzes the substrate to yield 1.0 μmole of AMC per
 minute at 37°C.[3]

Both in vitro and in vivo approaches are used to identify and characterize DPP4 substrates.[1]

In Vitro Method:

- Enzyme Source: Recombinant DPP4, cells expressing DPP4, or serum can be used as the source of the enzyme.[1]
- Incubation: The putative substrate is incubated with the enzyme source.
- Analysis: The extent of cleavage of the peptide at the penultimate residue is analyzed using techniques such as mass spectrometry or HPLC.[1]

In Vivo Method:

- Model Systems: Wild-type rodents or Dpp4 knockout mice are often used. Alternatively, animals or humans can be treated with a selective DPP4 inhibitor.[1]
- Peptide Infusion: The peptide of interest is infused into the model system.



 Quantification: The relative levels of the intact versus the cleaved peptide are monitored in plasma or other tissues.[1]

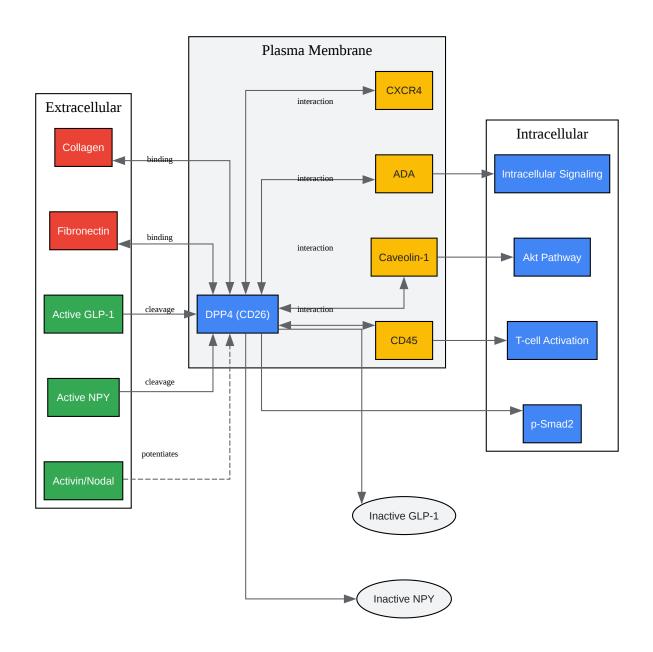
Signaling Pathways and Molecular Interactions

DPP4 participates in several signaling pathways through both its enzymatic and non-enzymatic functions.

- Membrane-Bound DPP4 Signaling: Membrane-bound DPP4 can initiate intracellular signals
 through interactions with various proteins, including adenosine deaminase (ADA), caveolin1, and the T-cell antigen CD45.[1] It also binds to extracellular matrix components like
 collagen and fibronectin.[1]
- Regulation of Gene Expression: The expression of the DPP4 gene is upregulated by interferons and retinoic acid through the STAT1α signaling pathway.[2]
- Activin/Nodal Signaling: DPP4 has been shown to function as a potentiator of the activin/nodal signaling pathway by enhancing the phosphorylation of Smad2.[6]
- Insulin Signaling: In adipocytes, DPP4 may influence insulin sensitivity by modulating the activity of caveolin-1, which plays a role in the insulin signal transduction pathway by affecting downstream proteins like Akt.[4]

Visualizations

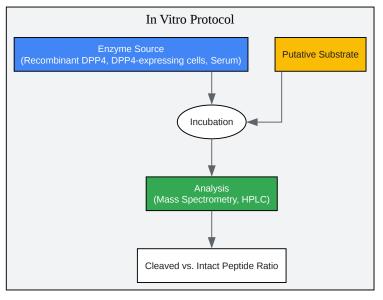


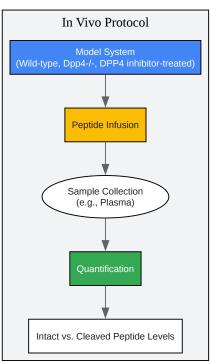


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Caption: DPP4 signaling interactions and enzymatic activity.







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Caption: Experimental workflow for DPP4 substrate identification.

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